4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
Overview
Description
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Biological Activity
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride (CAS No. 1949836-61-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, interactions with sigma receptors, and applications in drug development.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- Appearance : White to beige powder
- Melting Point : Not specified in available data
Anti-inflammatory Effects
Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory activity. Specifically, a study evaluated the anti-inflammatory effects of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most active compound demonstrated an ED50 value of 3.5 mg/kg , indicating potent anti-inflammatory properties compared to other compounds in the series .
Compound | ED50 (mg/kg) | Activity Level |
---|---|---|
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |
Other derivatives | Varied | Moderate to Low |
Sigma Receptor Interaction
The sigma receptors (sigma-1 and sigma-2) are implicated in various diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. A study reported that certain tetrahydroindazole derivatives displayed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while maintaining lower activity against sigma-1 receptors (< 5 M) . This selectivity is crucial for developing targeted therapies with fewer side effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance biological activity:
- Substituents on the Benzyl Group : Electron-donating and withdrawing groups were systematically varied to assess their impact on receptor binding.
- Positioning of Functional Groups : Adding dibasic amines at the C5 position significantly improved both potency and selectivity for sigma receptors.
Case Study 1: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory potential of tetrahydroindazole derivatives, researchers noted that modifications to the aryl group could enhance efficacy against inflammation markers like COX enzymes. The study highlighted that compounds with specific electron-donating groups showed superior inhibition of COX-2 activity compared to standard drugs like indomethacin .
Case Study 2: Sigma Receptor Ligands
Another research effort focused on synthesizing new tetrahydroindazole-based ligands for sigma receptors. The results indicated that certain compounds could effectively differentiate between sigma receptor subtypes, providing a valuable tool for further research into their biological roles and therapeutic potentials .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVVLRRKSUSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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